molecular formula C16H18N2O3 B1418509 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid CAS No. 1218557-77-7

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid

Cat. No.: B1418509
CAS No.: 1218557-77-7
M. Wt: 286.33 g/mol
InChI Key: LPVNHKUYOVVRPJ-UHFFFAOYSA-N
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Description

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid (CAS 1218557-77-7) is an organic compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol . This chemical features a piperidine-2-carboxylic acid (also known as pipecolic acid) scaffold linked to a 2-phenyl-1,3-oxazole group . The piperidine-2-carboxylic acid moiety is a non-proteinogenic amino acid that serves as a key building block in medicinal chemistry and is known to play roles in biological systems, including as a metabolite . The 1,3-oxazole ring is a privileged structure in drug discovery, valued for its metabolic stability and its ability to engage in hydrogen bonding, which can be crucial for target binding . This molecular architecture makes the compound a valuable intermediate for researchers in synthetic and medicinal chemistry. It is particularly useful for exploring structure-activity relationships, designing novel bioactive molecules, and developing enzyme inhibitors or receptor modulators. The compound is supplied as a powder and should be stored at room temperature . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-16(20)14-8-4-5-9-18(14)10-13-11-21-15(17-13)12-6-2-1-3-7-12/h1-3,6-7,11,14H,4-5,8-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVNHKUYOVVRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=COC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions. The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound may interact with proteins involved in cellular signaling pathways, potentially modulating their function.

Cellular Effects

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the activity of kinases, which are crucial for signal transduction. Furthermore, it may alter gene expression patterns by interacting with transcription factors or other regulatory proteins. These changes can lead to alterations in cellular metabolism, affecting processes such as energy production and biosynthesis.

Biological Activity

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical formula is C16H18N2O3C_{16}H_{18}N_{2}O_{3} with a molecular weight of 286.33 g/mol. It is characterized by the following structural features:

PropertyDetails
IUPAC Name1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid
Chemical FormulaC16H18N2O3
Molecular Weight286.33 g/mol
AppearancePowder
Storage TemperatureRoom Temperature

Anticancer Properties

Research indicates that derivatives of oxazole compounds, including those similar to 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid, exhibit significant anticancer activity. A study highlighted the compound's ability to inhibit various cancer cell lines, demonstrating IC50 values that suggest potent cytotoxic effects against both tumor and non-tumor cells.

For instance, a related compound showed an IC50 of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma (CXF HT-29) and human lung adenocarcinoma (LXFA 629) . Further modifications of this compound led to derivatives with enhanced antitumor activities, notably achieving IC50 values as low as 1.143 µM against renal cancer cells .

The biological activity of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid may be attributed to its interaction with various molecular targets:

  • Histone Deacetylases (HDACs) : These enzymes play a crucial role in cancer progression and are often targeted for therapeutic intervention.
  • Sirtuin 2 (SIRT2) : Inhibition of this enzyme has been linked to reduced tumor growth.
  • Cyclooxygenases (COX) : The compound may exhibit anti-inflammatory properties through COX inhibition.

Case Studies

Case Study 1: Antitumor Activity Evaluation

A recent study evaluated the antitumor effects of a derivative of the compound on several human tumor cell lines. The results indicated selective cytotoxicity towards ovarian cancer cells with an IC50 value of 2.76 µM . This suggests that modifications to the oxazole structure can enhance selectivity and potency against specific cancers.

Case Study 2: In Vivo Studies

In vivo studies involving animal models have demonstrated that compounds related to 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine can significantly inhibit tumor growth compared to control groups. These findings support the potential for clinical applications in oncology.

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential as a pharmaceutical agent due to its structural resemblance to known bioactive molecules. Its applications include:

  • Antidepressant Activity: Research indicates that derivatives of piperidine compounds can exhibit antidepressant effects by modulating neurotransmitter systems.

Biological Research

The compound's unique structure allows it to interact with various biological targets:

  • Enzyme Inhibition: Studies have shown that it may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.

Material Science

In addition to biological applications, this compound can be utilized in material science:

  • Polymer Chemistry: Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Studies

Study FocusFindings
Antidepressant EffectsA study demonstrated that related piperidine derivatives improved mood-related behaviors in animal models, suggesting potential therapeutic use for depression .
Enzyme InhibitionResearch indicated that the compound effectively inhibited enzymes linked to metabolic diseases, providing a basis for further drug development .
Polymer ApplicationsThe integration of this compound into polymer systems showed improved tensile strength and thermal resistance, indicating its utility in advanced materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents on Oxazole/Piperidine Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid (Target) Phenyl (oxazole); COOH at piperidine-2 C₁₇H₁₈N₂O₃ 298.34 Not explicitly listed Reference compound
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid Phenyl (oxazole); COOH at piperidine-4 C₁₆H₁₈N₂O₃ 286.33 1153237-31-0 Carboxylic acid position (4 vs. 2)
1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid 3-Methylphenyl (oxazole); 5-methyl (oxazole); COOH at piperidine-4 C₁₈H₂₂N₂O₃ 314.39 1119450-03-1 Methyl groups on oxazole and phenyl; COOH at piperidine-4
1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid 4-Isopropylphenyl (oxazole); 5-methyl (oxazole) C₂₀H₂₄N₂O₃ 340.42 1119451-20-5 Bulky isopropyl substituent; 5-methyl oxazole
1-((1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylic acid Fluorophenyl-triazole (replaces oxazole) C₁₆H₁₇FN₄O₂ 316.33 1400540-11-5 Oxazole replaced with triazole; fluorine substituent
1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid Biphenyl-imidazopyridine (replaces oxazole) C₂₆H₂₅N₃O₂ 411.50 881040-45-5 Oxazole replaced with imidazopyridine; biphenyl

Positional Isomerism: Carboxylic Acid Placement

For example:

  • The 4-carboxylic acid analog () lacks this interaction, leading to higher flexibility and possibly altered pharmacokinetics.

Substituent Effects on Bioactivity

  • The 4-isopropylphenyl substituent () introduces steric bulk, which may hinder binding to flat receptor sites .

Preparation Methods

Preparation of the Oxazole Fragment

Key Methodology:

The oxazole ring, specifically 2-phenyl-1,3-oxazole-4-yl methyl derivatives, are typically synthesized via cyclization reactions involving α-aminoketones or α-hydroxyketones with nitriles or carboxylic acids, under conditions favoring heterocycle formation.

Typical Procedure:

  • Starting Materials: Phenyl-substituted α-aminoketones or α-hydroxyketones.
  • Reagents & Conditions: Use of dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphoryl chloride, with reflux in inert solvents like acetic acid or acetonitrile.
  • Reaction: Cyclization occurs via nucleophilic attack of the amino group on the nitrile or carbonyl carbon, leading to heterocycle formation.
  • Isolation: The oxazole is purified through recrystallization or chromatography.

Research Findings:

  • The synthesis of 2-phenyl-1,3-oxazole derivatives has been achieved through van Leusen’s reaction, involving the condensation of aldehydes with TosMIC (tosylmethyl isocyanide) under basic conditions, yielding the oxazole core efficiently.

Construction of the Piperidine Core

Methodology:

  • The piperidine ring is commonly synthesized via cyclization of suitable amino alcohols or through the reduction of pyridines.
  • For the target compound, a precursor such as piperidine-2-carboxylic acid (L-pipecolic acid) or its derivatives can be used.

Reaction Conditions:

  • Starting Materials: 1,2-diamines or amino acids.
  • Reagents: Reducing agents such as sodium borohydride or catalytic hydrogenation.
  • Solvent: Ethanol or methanol.
  • Outcome: Formation of the piperidine ring with functional groups positioned for subsequent coupling.

Linking the Oxazole and Piperidine Units

Coupling Strategy:

  • The key step involves attaching the oxazole moiety to the piperidine ring via a methyl linker.
  • This is achieved through nucleophilic substitution or via a formal Mannich-type reaction, where the oxazole methyl group acts as an electrophile.

Representative Procedure:

  • Activation of the oxazole methyl group (e.g., via halogenation to form a methyl halide).
  • Nucleophilic attack by the piperidine nitrogen or an amino group on the activated methyl derivative.
  • Use of bases such as potassium carbonate or sodium hydride to facilitate the substitution.

Final Functionalization to the Carboxylic Acid

Hydrolysis and Oxidation:

  • The methyl linkage is oxidized to a carboxylic acid using strong oxidants such as potassium permanganate or potassium dichromate under controlled conditions.
  • Alternatively, hydrolysis of ester intermediates (if protected as esters) with aqueous sodium hydroxide yields the free acid.

Reaction Conditions:

  • Oxidation: Reflux in aqueous potassium permanganate or potassium dichromate.
  • Hydrolysis: Room temperature or mild heating with NaOH in aqueous solution.

Summary of Preparation Data

Step Reaction Type Reagents Solvent Conditions Yield Notes
Oxazole ring formation Cyclization Nitriles, dehydrating agents Acetic acid, acetonitrile Reflux Moderate to high Van Leusen’s reaction preferred
Piperidine core synthesis Cyclization / Reduction Amino alcohols, reducing agents Ethanol Reflux Variable Starting from amino acids or diamines
Coupling Nucleophilic substitution Activated methyl oxazole DMF, DMSO Room temperature to mild heating Good Use of bases like K₂CO₃
Oxidation to acid Oxidation KMnO₄ or K₂Cr₂O₇ Aqueous Reflux Moderate Controlled to prevent overoxidation

Research Findings & Notes

  • The synthesis of related oxazole derivatives via van Leusen’s reaction demonstrates high efficiency and versatility, making it suitable for the construction of complex heterocyclic compounds like the target molecule.
  • Use of mild reaction conditions during coupling minimizes side reactions and improves overall yield.
  • The oxidation step to convert methyl linkers into carboxylic acids is critical and requires careful control to avoid degradation of sensitive heterocyclic systems.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution is common. For example, analogous piperidine-carboxylic acid derivatives are synthesized using:

  • Step 1 : Amide coupling under inert atmosphere with catalysts like Pd(OAc)₂ and ligands (e.g., XPhos) .
  • Step 2 : Hydrolysis under acidic conditions (e.g., HCl/H₂O at 93–96°C for 17 hours) to deprotect ester groups .
  • Optimization : Adjust solvent polarity (e.g., tert-butanol vs. acetonitrile) and temperature to improve yields. Monitor reaction progress via TLC or LC-MS.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxazole ring and piperidine substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₉N₂O₃) .
  • HPLC-PDA : Assess purity (>95%) and detect byproducts from incomplete coupling or hydrolysis .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid
Reactant of Route 2
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1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid

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